![molecular formula C13H28N2 B13317424 {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine is an organic compound with the molecular formula C₁₃H₂₈N₂ It is a tertiary amine characterized by a cyclohexyl group substituted with two methyl groups and a propyl chain attached to a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine typically involves the reaction of 3,3-dimethylcyclohexylamine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the tertiary amine group.
Substitution: Compounds with different nucleophiles replacing the dimethylamine group.
Aplicaciones Científicas De Investigación
{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and surfactants.
Mecanismo De Acción
The mechanism of action of {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- {3-[(3,4-Dimethylcyclohexyl)amino]propyl}dimethylamine
- {3-[(3,3-Dimethylcyclohexyl)amino]propyl}ethylamine
- {3-[(3,3-Dimethylcyclohexyl)amino]propyl}methylamine
Comparison: {3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C13H28N2 |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
N-(3,3-dimethylcyclohexyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-13(2)8-5-7-12(11-13)14-9-6-10-15(3)4/h12,14H,5-11H2,1-4H3 |
Clave InChI |
AGJGKTPBXDKEBA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)NCCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


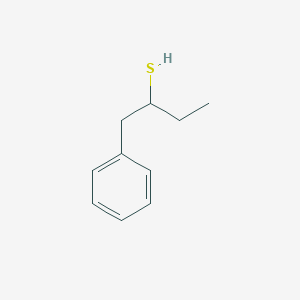
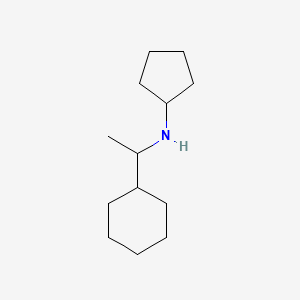
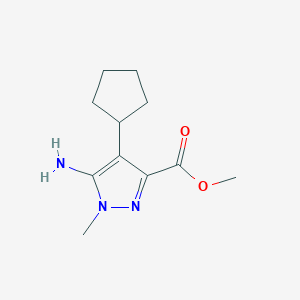

![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)

![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
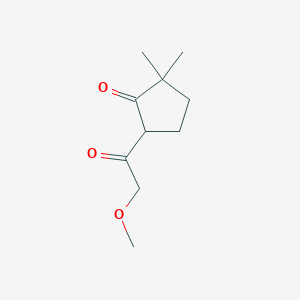
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
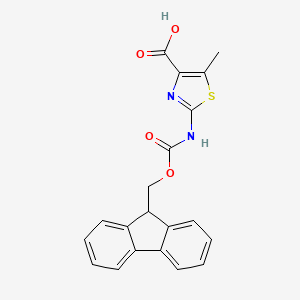
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
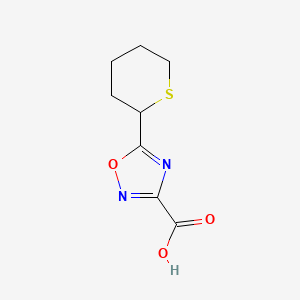
amine](/img/structure/B13317417.png)
